molecular formula C7H13NO B1435793 {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine CAS No. 2059944-94-2

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine

Cat. No. B1435793
M. Wt: 127.18 g/mol
InChI Key: UHVAPMHYHSSGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” is 1S/C7H13NO/c8-5-7-3-1-6 (9-7)2-4-7/h6H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” has a molecular weight of 127.19 g/mol . The physical form of this compound is liquid .

Scientific Research Applications

Anticancer Activity

Norcantharidin, a compound closely related to "{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine", has shown promising anticancer activity. It is the demethylated form of cantharidin and has been noted for its strong anticancer effects. Importantly, norcantharidin has been found to eliminate most side-effects commonly associated with urinary system treatments, does not cause myelosuppression, and can increase the number of white blood cells. Structural modifications of norcantharidin have led to analogs with potential anticancer activities, highlighting the importance of this compound as a lead for further anticancer compound development (Deng & Tang, 2011).

Prostaglandin Biosynthesis Inhibition

Research on 7-Oxabicyclo[2.2.1]heptane analogs has revealed their role in inhibiting prostaglandin biosynthesis. One such analog, SQ 28,852, has been identified as a potent inhibitor of prostaglandin synthesis, showing efficacy in inhibiting collagen and arachidonic acid-induced platelet aggregation and the formation of thromboxane B2 and prostaglandin E2. These findings suggest a potential therapeutic application in conditions associated with excessive prostaglandin production (Harris et al., 1986).

Catalytic Oxidation of Cyclohexene

The compound and its structural analogs have been explored in the field of chemical synthesis, particularly in the catalytic oxidation of cyclohexene. This process can lead to a variety of products with different oxidation states and functional groups, which are widely used in the chemical industry. The ability to control and direct this oxidation process is of significant interest for both academic and industrial applications, underscoring the chemical versatility and potential utility of these compounds (Cao et al., 2018).

Neuropharmacology

The compound's analogs have been examined in the context of neuropharmacology, particularly in the study of nicotinic acetylcholine receptors. Compounds like A-366833, a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane, have shown selectivity for alpha4beta2 nicotinic acetylcholine receptor subtypes. These findings indicate potential applications in treating pain and possibly other neurological conditions, highlighting the pharmacological relevance of these compounds (Ji et al., 2007).

Safety And Hazards

The safety information available indicates that “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” is potentially dangerous. The associated hazard statements are H227, H314, and H335 . These codes correspond to specific hazard descriptions: H227 - Combustible liquid; H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation .

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVAPMHYHSSGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine

CAS RN

2059944-94-2
Record name {7-oxabicyclo[2.2.1]heptan-1-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Reactant of Route 5
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Reactant of Route 6
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.